molecular formula C4H6O B123998 Cyclobutanone CAS No. 1191-95-3

Cyclobutanone

Cat. No. B123998
CAS RN: 1191-95-3
M. Wt: 70.09 g/mol
InChI Key: SHQSVMDWKBRBGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Cyclobutane is characterized by its unique molecular structure, which includes bond distances and angles that deviate from those found in less strained ring systems. The molecule has been found to have C–C bond distances of 1.568±0.02Å and C–H bond distances of 1.098±0.04Å. The HCH bond angles are approximately 114±8°. The ring itself is nonplanar with a dihedral angle of about 20°, but it may exhibit equilibrium symmetry that is either puckered (D_(2d)) or planar (D_(4h)) with significant out-of-plane bending. This structural strain and the associated potential energy, which may arise from the repulsion of nonbonded carbon atoms, contribute to the high strain energy of cyclobutane, leading to longer C–C bond distances .

Synthesis Analysis

Cyclobutane derivatives can be synthesized through various methods, including solid-state photochemical [2 + 2] cycloaddition reactions. The stereoselectivity of such reactions can be controlled by the anions present in the salts of the starting materials, leading to the formation of cyclobutane derivatives with pyridyl and carboxylic acid functionalities in quantitative yields . Additionally, 2-methylenecyclobutanones can be synthesized via a green and stereospecific Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes. These compounds can then undergo Baeyer–Villiger oxidation to yield 4-methylenebutanolides, showcasing the versatility of cyclobutanone derivatives as building blocks in synthesis .

Chemical Reactions Analysis

Cyclobutanone and its derivatives participate in a variety of chemical reactions. For instance, cyclobutenone has been used as a highly reactive dienophile in Diels-Alder cycloadditions, leading to diverse cycloadducts. These cycloadducts can undergo regioselective ring expansions to produce compounds like cyclopentanones, lactones, and lactams . Cyclobutanones can also react with alkynes in the presence of nickel(0) catalysts to produce cyclohexenones through a formal alkyne insertion process . Moreover, cyclobutanones have been utilized in multicomponent reactions, such as Ugi and Passerini reactions, which are enhanced when conducted in water .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutanone are influenced by its electronic structure. The electronic spectrum of cyclobutanone reveals nine electronic transitions, including an ns Rydberg series and transitions such as π←n and π←π. The ionization potential of cyclobutanone has been determined to be 75 444 cm⁻¹ (9.354 eV), and the excitation of the carbonyl stretch mode in certain transitions has been demonstrated . These properties are essential for understanding the reactivity and potential applications of cyclobutanone in various chemical contexts.

Relevant Case Studies

Recent advances in the synthesis of cyclobutane-containing natural products have highlighted the importance of catalytic approaches for assembling cyclobutane motifs. These approaches include late-stage functionalization of four-membered rings and novel strategies for the stereocontrolled assembly of cyclobutanes or cyclobutenes. Such methodologies are crucial for the total synthesis of complex natural products that feature cyclobutane as a core structural element .

Scientific Research Applications

1. Identification in Irradiated Foods

Cyclobutanones, particularly 2-alkylcyclobutanones, have been recognized as reliable markers for identifying irradiated lipid-containing foods. Their presence is a key factor in standardized detection tests for irradiated foods like chicken meat and liquid whole egg. Studies have developed rapid methods for analyzing cyclobutanones in such foods, emphasizing their importance in food safety and irradiation detection (Tewfik, 2008).

2. Role in Organic Synthesis

Cyclobutanones play a significant role in organic synthesis. They react with arylboronic acids in the presence of Rhodium(I) catalysts, leading to the formation of butyrophenone derivatives. This reaction highlights their utility in creating complex organic molecules (Matsuda, Makino, & Murakami, 2004). Additionally, cyclobutanones have been used in electrophilic reactions with lithiated phosphine oxides, demonstrating their versatility as reactants in synthetic organic chemistry (Guéguen, O’Brien, Warren, & Wyatt, 1997).

3. Biological Activity

Cyclobutanones are found in a range of bioactive compounds, especially in cyclobutane-containing alkaloids from terrestrial and marine species. These compounds have shown antimicrobial, antibacterial, anticancer, and other activities, highlighting their potential in pharmaceutical research (Dembitsky, 2007).

4. Potential in Enzyme Inhibition

Cyclobutanones have shown promise as enzyme inhibitors, particularly in inhibiting β-lactamase enzymes which impart resistance to β-lactam antibiotics. They have been investigated for their potential in treating bacterial infections resistant to traditional antibiotics (Devi & Rutledge, 2017).

5. Synthesis of Complex Molecules

Cyclobutanones enable the synthesis of complex molecules with enantioselective desymmetrization. Their inherent ring strain allows for unique reactions, leading to the production of various biologically significant compounds (Sietmann & Wiest, 2020).

6. Chemical Synthesis and Functionalization

Recent advancements in cyclobutanone synthesis and functionalization have opened new possibilities in the field of chemistry. These advancements include organo- and biocatalyzed approaches, demonstrating the synthetic potential of cyclobutanones in creating bioactive compounds and drugs (Secci, Frongia, & Piras, 2013).

Safety And Hazards

Exposure to cyclobutanone can cause eye irritation, skin irritation, and respiratory tract irritation . It is recommended to store the compound in a cool, well-ventilated area away from heat, sparks, and open flames .

Future Directions

Cyclobutanone has a variety of applications, particularly in the field of synthetic organic chemistry. It serves as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core . Recent advances in the total synthesis of cyclobutane-containing natural products have been reported .

properties

IUPAC Name

cyclobutanone
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InChI

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2
Source PubChem
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InChI Key

SHQSVMDWKBRBGB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(=O)C1
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Molecular Formula

C4H6O
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DSSTOX Substance ID

DTXSID9061592
Record name Cyclobutanone
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Molecular Weight

70.09 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclobutanone
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Vapor Pressure

43.0 [mmHg]
Record name Cyclobutanone
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Product Name

Cyclobutanone

CAS RN

1191-95-3
Record name Cyclobutanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,100
Citations
W Zhang, YL Pan, C Yang, X Li, B Wang - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
Here we report a ring-opening C(sp3)–C coupling of cyclobutanone oxime esters for the preparation of cyanoalkyl containing heterocycles under visible-light or sunlight irradiation. The …
Number of citations: 59 pubs.rsc.org
DR Morton, E Lee-Ruff, RM Southam… - Journal of the American …, 1970 - ACS Publications
The photochemical reactions of several substituted cyclobutanones in methanol are reported with particular emphasis being given to the nature and scope of the photochemical ring …
Number of citations: 82 pubs.acs.org
JR Durig, RC Lord - The Journal of Chemical Physics, 1966 - pubs.aip.org
… ‐infrared spectra of cyclobutanone and cyclobutanone‐d 4 vapor. For cyclobutanone, these … , 77.77, 81.85, and 85.33 cm −1 , and for cyclobutanone‐d 4 the wavenumbers are (∼30), …
Number of citations: 100 pubs.aip.org
JB Falmagne, J Escudero… - … Edition in English, 1981 - Wiley Online Library
Cyclobutanones (1) and cyclobutenones (2), R 1 and/or R 2= alkyl, aryl, H, often used as synthetic building blocks, could be prepared from N, N-dialkylamides, trifluorome-thanesulfonic …
Number of citations: 182 onlinelibrary.wiley.com
L Yu, Y Wu, H Cao, X Zhang, X Shi, J Luan, T Chen… - Green …, 2014 - pubs.rsc.org
2-Methylenecyclobutanones (2-MCBones), used to be difficult to access, but can now be easily achieved by a green and stereospecific Ca(OH)2-catalyzed direct and simple aldol …
Number of citations: 96 pubs.rsc.org
B Brown, LS Hegedus - The Journal of Organic Chemistry, 1998 - ACS Publications
… In the case of cyclobutanone 6, protonation of the reduction intermediate gave the more stable trans-disubstituted cyclobutanone 7. Since this cyclobutanone has many of the structural …
Number of citations: 64 pubs.acs.org
RF Whitlock, ABF Duncan - The Journal of Chemical Physics, 1971 - pubs.aip.org
The electronic spectrum of cyclobutanone is examined to 78 100 cm −1 . Nine electronic transitions are found, of which five form an ns Rydberg series leading to an ionization potential …
Number of citations: 22 pubs.aip.org
TR Borgers, HL Strauss - The Journal of Chemical Physics, 1966 - pubs.aip.org
… far-infrared spectra of cyclobutanone can indeed … cyclobutanone bands seemed progressively broader and broader. The band shapes were therefore also investigated for cyclobutanone…
Number of citations: 131 pubs.aip.org
B Zhao, Y Wu, Y Yuan, Z Shi - Chemical Communications, 2020 - pubs.rsc.org
… The disubstituted cyclobutanone oxime 1h and spiro substrate 1i … , Bn, Allyl and Ph)-substituted cyclobutanone oximes reacted with … Moreover, bicycle cyclobutanone oxime 1o could be …
Number of citations: 37 pubs.rsc.org
L Souillart, E Parker, N Cramer - Angewandte Chemie, 2014 - Wiley Online Library
The selective functionalization of carbon–carbon σ bonds is a synthetic strategy that offers uncommon retrosynthetic disconnections. Despite progress in CC activation and its great …
Number of citations: 171 onlinelibrary.wiley.com

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